molecular formula C7H6BrN3O B595108 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine CAS No. 1246552-73-7

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Cat. No.: B595108
CAS No.: 1246552-73-7
M. Wt: 228.049
InChI Key: IQYHNHRYFCMGSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine typically involves the bromination of a suitable pyrazolo[1,5-b]pyridazine precursor followed by methoxylation.

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-b]pyridazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and bromine atom confer unique reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYHNHRYFCMGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=C(C=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677540
Record name 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-73-7
Record name 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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